Benzyltrimethylammonium

Übersicht

Beschreibung

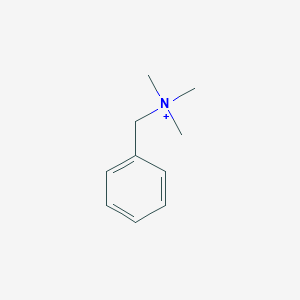

Benzyltrimethylammonium is a quaternary ammonium compound with the chemical formula C10H17N. It is commonly encountered as this compound hydroxide or this compound chloride. This compound is known for its role as a phase-transfer catalyst and an organic base, making it valuable in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium can be synthesized through the reaction of benzyl chloride with trimethylamine in an ethanol solution. The reaction is exothermic and requires careful temperature control to prevent overheating. The mixture is typically maintained at around 50°C under an amine atmosphere .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyltrimethylammonium undergoes various chemical reactions, including:

Substitution: It participates in substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: this compound tribromide in acetic acid-water mixture.

Substitution: Strong bases like sodium ethoxide or potassium tert-butoxide.

Major Products:

Oxidation: Carbonyl compounds and hydroxycarbonyl compounds.

Substitution: Various substituted ammonium salts.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Benzyltrimethylammonium bromide (BTAB) has been extensively studied for its antimicrobial properties. Research indicates that BTAB exhibits significant antibacterial and antifungal activity. A study published in Acta Scientific Pharmaceutical Sciences demonstrated that BTAB effectively inhibits a range of pathogenic bacteria and fungi, making it a valuable component in disinfectants and sanitizers. The study also explored the formulation of hand sanitizers and soaps containing BTAB, which showed promising results against common pathogens .

Key Findings:

- Bacterial Activity: BTAB was tested against various gram-positive and gram-negative bacteria, demonstrating effective inhibition.

- Fungal Activity: It also showed antifungal properties against species like Candida albicans and Aspergillus flavus.

- Termite Resistance: BTAB was found to have high termite-killing potential, making it beneficial for agricultural applications .

Chromatographic Applications

This compound compounds are utilized in chromatographic techniques, particularly hydrophilic interaction liquid chromatography (HILIC). HILIC is effective for analyzing polar compounds, including amino acids and vitamins. The use of BTMA as a stationary phase or mobile phase additive enhances the separation efficiency of various analytes .

Applications in Chromatography:

- Separation Mechanisms: BTMA aids in the retention and separation of zwitterionic compounds, improving the chromatographic resolution.

- Quantification of Biomolecules: Studies have successfully employed HILIC with BTMA to quantify amino acids in biological samples .

Synthetic Chemistry

BTMA serves as a phase transfer catalyst in organic synthesis. Its ability to facilitate reactions between immiscible phases enhances the efficiency of synthesizing various organic compounds. For instance, it is used in the synthesis of sulfonamides from thiols and disulfides . Additionally, it acts as a gelling inhibitor in polyester resins and as a solvent for cellulose .

Synthetic Applications:

- Catalysis: Enhances reaction rates in organic synthesis.

- Polymer Chemistry: Used as a gelling agent to control the viscosity of polymer solutions.

Toxicological Studies

Despite its beneficial applications, there are concerns regarding the toxicity of this compound compounds. The National Institute of Environmental Health Sciences has nominated BTMA for toxicity testing due to its widespread use and potential occupational exposure risks . Understanding the toxicological profile is crucial for ensuring safe handling and application.

Wirkmechanismus

The mechanism of action of benzyltrimethylammonium involves its role as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases). It enhances the reactivity of nucleophiles and electrophiles by increasing their solubility and availability in the reaction medium . In oxidation reactions, it acts as an oxidizing agent, forming intermediate complexes that decompose to yield the final products .

Vergleich Mit ähnlichen Verbindungen

Benzyltriethylammonium: Similar in structure but with ethyl groups instead of methyl groups.

Tetramethylammonium: Lacks the benzyl group, making it less effective in certain catalytic applications.

Cetyltrimethylammonium: Contains a longer alkyl chain, making it more suitable for surfactant applications.

Uniqueness: Benzyltrimethylammonium is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a phase-transfer catalyst. Its ability to stabilize various reaction intermediates and enhance reaction rates sets it apart from other quaternary ammonium compounds .

Biologische Aktivität

Benzyltrimethylammonium chloride (BTMAC) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly its interaction with cholinergic receptors. This article explores the biological effects, mechanisms of action, and relevant research findings associated with BTMAC.

BTMAC is characterized by its ability to mimic acetylcholine, acting as both a nicotinic and muscarinic receptor agonist. Studies have shown that BTMAC can stimulate these receptors in various animal models, suggesting its potential use in pharmacological applications.

- Nicotinic Activity : BTMAC exhibits vasopressor activity in atropinized dogs, indicating its ability to stimulate nicotinic receptors effectively.

- Muscarinic Activity : The compound has demonstrated muscarinic-like effects in non-atropinized dogs, showcasing its dual action on cholinergic pathways .

Toxicological Studies

Extensive toxicity studies conducted on F344/N rats and B6C3F1 mice have provided insights into the safety profile of BTMAC:

- Acute Toxicity : In a 16-day study, doses of 125 mg/kg and above resulted in significant mortality among both rats and mice. Clinical signs included abnormal breathing, ataxia, and tremors. Notably, the minimally toxic dose was estimated at 50 mg/kg .

- Chronic Toxicity : In longer studies (13 weeks), BTMAC was administered at lower doses (up to 100 mg/kg). While body weight changes were minimal, some cholinergic effects were observed at non-lethal doses .

Genetic Toxicology

BTMAC has been evaluated for mutagenicity using several strains of Salmonella typhimurium. The results indicated that it is non-mutagenic in these bacterial models, both with and without metabolic activation. However, significant increases in micronucleated normochromatic erythrocytes were noted in mice after prolonged exposure .

Study Overview

A series of studies have been conducted to assess the biological activity of BTMAC:

- Cholinergic Activity Assessment : BTMAC was found to be a more potent agonist than acetylcholine in isolated frog rectus abdominis muscle preparations .

- Hematological Effects : In chronic studies, no significant target organ toxicity was observed; however, alterations in hematological parameters were noted at higher doses .

- Inhibition of Gelation : BTMAC demonstrated moderate effectiveness in inhibiting the gelation of deoxygenated sickle hemoglobin, suggesting potential therapeutic applications in sickle cell disease management .

Data Summary

The following table summarizes key findings from various studies on the biological activity of BTMAC:

| Study Type | Dosage (mg/kg) | Effects Observed | Outcome |

|---|---|---|---|

| Acute Toxicity | 0, 16, 32, 63, 125, 250 | Mortality at ≥125 mg/kg; abnormal behavior noted | Significant toxicity at high doses |

| Chronic Toxicity | 0, 12.5, 25, 50, 100 | Minimal body weight impact; cholinergic effects | No significant organ toxicity |

| Genetic Toxicology | Various | Non-mutagenic; increased micronuclei in mice | Safe for bacterial models |

| Hemoglobin Interaction | Various | Moderate inhibition of gelation | Potential therapeutic application |

Eigenschaften

IUPAC Name |

benzyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUGRGFIHBUKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-85-6 (hydroxide), 122-08-7 (methoxide), 4525-46-6 (iodide), 5350-41-4 (bromide), 56-93-9 (chloride), 6427-70-9 (hexafluorophosphate(1-)), 73680-73-6 (carbonate[2:1]) | |

| Record name | Benzyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047977 | |

| Record name | Benzyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14800-24-9 | |

| Record name | Benzyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.